2,6-Difluoro-3-methylbenzodifluoride

Descripción general

Descripción

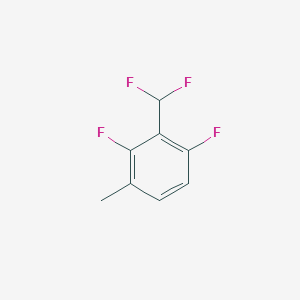

2,6-Difluoro-3-methylbenzodifluoride is an organic compound with the molecular formula C8H5F5 It is a derivative of benzodifluoride, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylbenzodifluoride typically involves the fluorination of 3-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-3-methylbenzodifluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Substitution: Products like 2,6-dihydroxy-3-methylbenzodifluoride or 2,6-diamino-3-methylbenzodifluoride.

Oxidation: Products like 2,6-difluoro-3-methylbenzoic acid or 2,6-difluoro-3-methylbenzaldehyde.

Reduction: Products like 2,6-difluoro-3-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DFMB has diverse applications across multiple domains:

Organic Synthesis

- Building Block for Complex Molecules : DFMB serves as a precursor for synthesizing more complex fluorinated organic compounds. Its unique structure allows it to undergo various chemical reactions, including nucleophilic aromatic substitutions and oxidation reactions.

Medicinal Chemistry

- Drug Development : The compound is explored for its potential use in developing fluorinated pharmaceuticals. The presence of fluorine enhances lipophilicity and metabolic stability, improving bioavailability and efficacy in drug formulations .

- Anticancer Potential : Preliminary studies have indicated that DFMB may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction.

- Antimicrobial Properties : Research indicates that DFMB might inhibit certain bacterial strains, potentially disrupting cell membranes or inhibiting essential metabolic pathways.

- Neuroprotective Effects : Investigations into DFMB's interactions with neurotransmitter systems suggest possible neuroprotective effects, particularly in models of neurodegenerative diseases.

Industrial Applications

- Specialty Chemicals Production : DFMB is utilized in producing specialty chemicals with enhanced properties such as increased thermal stability and resistance to degradation. Its unique chemical attributes make it valuable in the development of advanced materials .

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | DFMB demonstrated cytotoxic effects on specific cancer cell lines, indicating potential therapeutic use. | |

| Antimicrobial Efficacy | Exhibited inhibitory effects against selected bacterial strains, warranting further investigation. | |

| Neuroprotective Effects | Showed promise in protecting neuronal cells from oxidative stress-induced damage in preliminary studies. |

Mecanismo De Acción

The mechanism by which 2,6-Difluoro-3-methylbenzodifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron density on the benzene ring and alter the compound’s reactivity towards nucleophiles and electrophiles.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluoro-3-methylbenzotrifluoride: Similar structure but with an additional trifluoromethyl group.

2,6-Difluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a difluoride group.

2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2,6-Difluoro-3-methylbenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties

Actividad Biológica

2,6-Difluoro-3-methylbenzodifluoride (CAS No. 2158184-11-1) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its effects on cellular processes and potential therapeutic applications. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development. The biological activity is attributed to its interaction with specific molecular targets within cells, leading to modulation of various cellular pathways.

The mechanism of action of this compound involves binding to specific proteins and enzymes, which modulates their activity. This interaction can lead to significant changes in:

- Signal Transduction : Altering how cells communicate internally and externally.

- Gene Expression : Affecting the transcription of genes involved in critical biological functions.

- Metabolic Pathways : Influencing metabolic processes essential for cell survival and function.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Anticancer | Potential to inhibit tumor growth in specific cancer types | |

| Cellular Modulation | Alters signaling pathways related to cell proliferation |

Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a chemotherapeutic agent.

Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in bacterial cultures treated with the compound, suggesting its utility in developing new antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

- The compound is likely absorbed in the gastrointestinal tract post-administration.

- It is distributed throughout the body, with a notable ability to cross the blood-brain barrier.

- Metabolism occurs primarily in the liver, with excretion through urine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Clofazimine | Similar phenazine core structure | Antimicrobial properties |

| Phenylpiracetam | Different core structure | Cognitive enhancement |

Propiedades

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJWUZLASBFFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.